1-(2-Methoxyethyl)pyrrolidin-2-one
Overview
Description
1-(2-Methoxyethyl)pyrrolidin-2-one is an organic compound with the chemical formula C7H13NO2. It is a colorless to light yellow liquid and belongs to the class of pyrrolidinones, which are known for their versatile applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Methoxyethyl)pyrrolidin-2-one can be synthesized through several methods. One common approach involves the ring contraction and deformylative functionalization of piperidine derivatives. This process includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic or electrochemical reduction of succinimide, the carbonylation of allylamine, the hydrogenation of succinonitrile under hydrolytic conditions, or the reaction of maleic or succinic anhydride in aqueous ammonia with palladium-ruthenium catalysts .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyethyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrolidinones.
Scientific Research Applications
1-(2-Methoxyethyl)pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a versatile synthon in organic synthesis due to its rich reactivity.
Biology: The compound is studied for its potential biological activities and functional properties.
Medicine: It serves as a scaffold for the development of novel biologically active compounds.
Industry: It is used in the production of pharmaceuticals, dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)pyrrolidin-2-one involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with biological molecules, influencing their activity and function. The specific molecular targets and pathways depend on the context of its application, such as its use in drug development or as a chemical reagent .
Comparison with Similar Compounds
1-(2-Methoxyethyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidine-2-one: A common structural motif in natural products and synthetic compounds with potent biological activities.
N-Methylpyrrolidin-2-one: Known for its broad solvency and low volatility, used in pharmaceutical and industrial applications.
Pyrrolidine-2,5-diones: These compounds exhibit diverse biological profiles and are used in drug discovery.
Uniqueness: this compound stands out due to its specific functional group (methoxyethyl) that imparts unique reactivity and properties, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
1-(2-methoxyethyl)pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-10-6-5-8-4-2-3-7(8)9/h2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGBRANQIWBMED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20965900 | |
Record name | 1-(2-Methoxyethyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20965900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51576-82-0 | |
Record name | 1-(2-Methoxyethyl)-2-pyrrolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51576-82-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Methoxyethyl)pyrrolidin-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051576820 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Methoxyethyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20965900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-methoxyethyl)pyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.068 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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